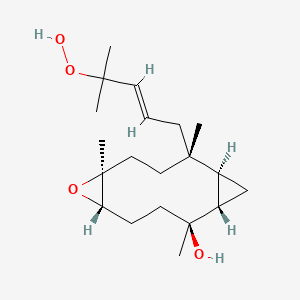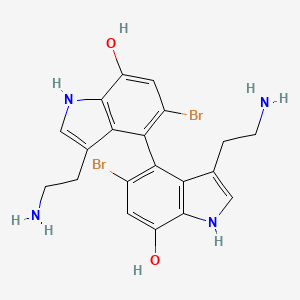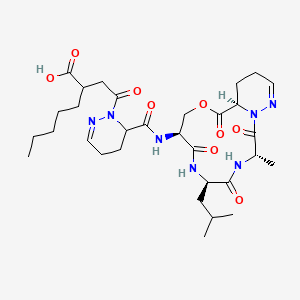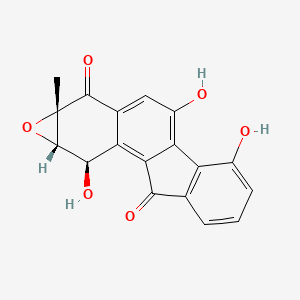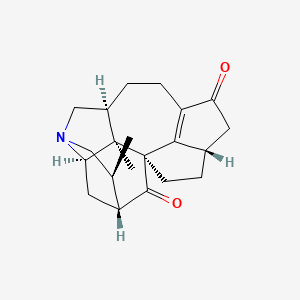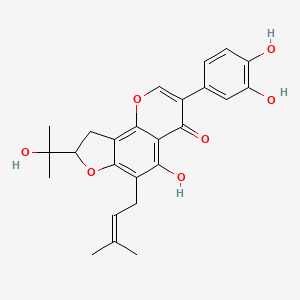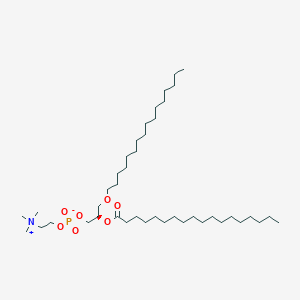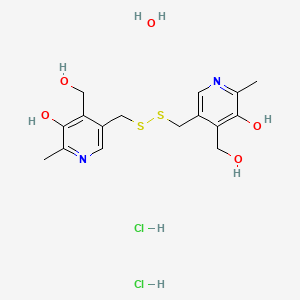
6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo-” is a chemical compound with the molecular formula C11H11N5 . It is also known as “Brimonidine Tartrate Impurity A” and is used as a reference standard in the pharmaceutical industry . It is an analogue of Brimonidine, a α2-Adrenoceptor agonist and antiglaucoma agent .
Molecular Structure Analysis
The molecular structure of “6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo-” consists of 11 carbon atoms, 11 hydrogen atoms, and 5 nitrogen atoms . The average mass of the molecule is 213.238 Da and the monoisotopic mass is 213.101440 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo-” include a molecular weight of 213.24 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety And Hazards
The safety data sheet for “6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo-” indicates that it is a controlled product and may require documentation to meet relevant regulations . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGOWDNUUXBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439073 |
Source


|
| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
CAS RN |
91147-44-3 |
Source


|
| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)


